
N-(4-chlorophenyl)cyclohexanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)cyclohexanimine is an organic compound characterized by the presence of a cyclohexane ring bonded to an imine group, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 4-chloroaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. The general reaction scheme is as follows:
- Cyclohexanone + 4-chloroaniline → this compound
- Reaction Conditions : The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, at a temperature range of 50-70°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)cyclohexanimine undergoes various chemical reactions, including:
- Oxidation : The imine group can be oxidized to form the corresponding oxime or nitrile.
- Reduction : Reduction of the imine group yields the corresponding amine.
- Substitution : The 4-chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution : Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
- Oxidation : Formation of oxime or nitrile derivatives.
- Reduction : Formation of N-(4-chlorophenyl)cyclohexylamine.
- Substitution : Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)cyclohexanimine has several applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential pharmaceutical intermediate for the development of new drugs.
- Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)cyclohexanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 4-chlorophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds:
- N-(4-chlorophenyl)cyclohexylamine
- N-(4-chlorophenyl)cyclohexanone
- N-(4-chlorophenyl)cyclohexanol
Uniqueness: N-(4-chlorophenyl)cyclohexanimine is unique due to the presence of the imine group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the cyclohexane ring and the 4-chlorophenyl group further enhances its chemical properties and applications.
Properties
CAS No. |
36132-64-6 |
|---|---|
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
N-(4-chlorophenyl)cyclohexanimine |
InChI |
InChI=1S/C12H14ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9H,1-5H2 |
InChI Key |
UPVOINJYKFQHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NC2=CC=C(C=C2)Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



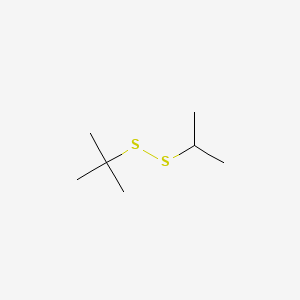
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
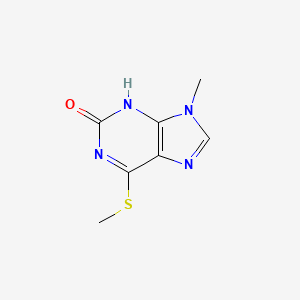
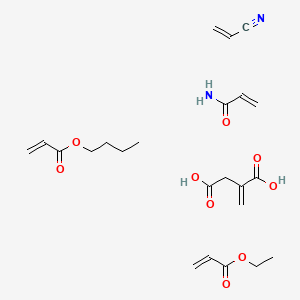
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
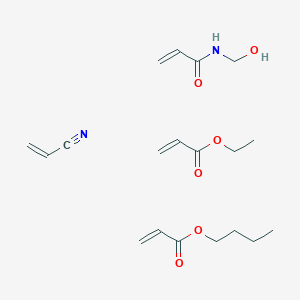
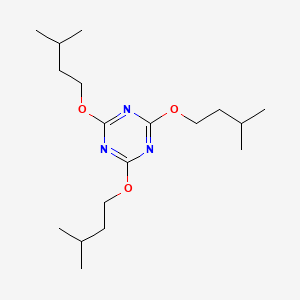

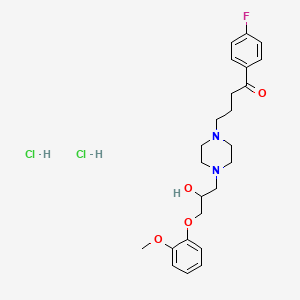
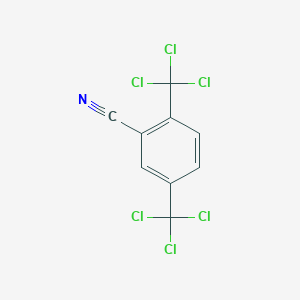
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)

